N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Description
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound that features a quinoxaline ring system, a furan ring, and an amide linkage
Properties
IUPAC Name |
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-22-11-12-23(16-9-6-5-8-15(16)22)20(25)18(14(2)3)21-19(24)17-10-7-13-26-17/h5-10,13-14,18H,4,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSRNGDMQMHKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C(C(C)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.
Alkylation: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Amide Linkage: The amide bond is formed by reacting the quinoxaline derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structural features may make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biochemical pathways, particularly those involving quinoxaline derivatives.
Mechanism of Action
The exact mechanism of action for N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl-1,1-biphenyl-2-sulfonamide
- 3-Methoxyphenylboronic acid
Uniqueness
N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is unique due to its combination of a quinoxaline ring and a furan ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities or material properties that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
